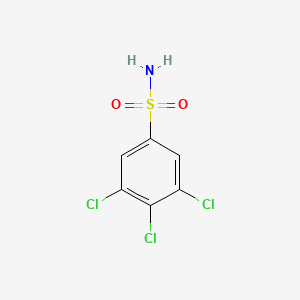

3,4,5-Trichlorobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C6H4Cl3NO2S |

|---|---|

Molecular Weight |

260.5 g/mol |

IUPAC Name |

3,4,5-trichlorobenzenesulfonamide |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12) |

InChI Key |

GNAYCNQYYXBWSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

3,4,5-Trichlorobenzene-1-sulfonamide (CAS 150729-70-7): Structural Dynamics, De Novo Synthesis, and Metalloenzyme Inhibition

Abstract 3,4,5-Trichlorobenzene-1-sulfonamide (CAS 150729-70-7) is a highly specialized, polyhalogenated electrophilic building block. Its unique trifunctional chlorine substitution pattern on a benzenesulfonamide scaffold provides distinct steric and electronic properties, making it a critical intermediate in advanced organic synthesis and a potent zinc-binding pharmacophore in drug development. This technical guide provides a comprehensive analysis of its physicochemical properties, details a regioselective de novo synthesis protocol, and explores its primary pharmacological application as a Carbonic Anhydrase (CA) inhibitor.

Structural Dynamics & Physicochemical Profiling

The structural architecture of 3,4,5-trichlorobenzene-1-sulfonamide is defined by the synergistic electronic effects of its substituents. Unsubstituted benzenesulfonamide typically exhibits a pKa of approximately 10.0, rendering it largely protonated and neutral at physiological pH (7.4). However, the introduction of three highly electronegative chlorine atoms at the 3, 4, and 5 positions exerts strong inductive (-I) and mesomeric (+M) effects across the aromatic ring.

This electron-withdrawing pull significantly delocalizes the electron density of the sulfonamide nitrogen, lowering the pKa of the -SO

Table 1: Physicochemical and Structural Parameters

| Parameter | Value | Functional Implication |

| CAS Registry Number | 150729-70-7 | Unique chemical identifier |

| Molecular Formula | C | Defines atomic composition |

| Molecular Weight | 260.53 g/mol | Optimal for small-molecule drug design |

| Hydrogen Bond Donors | 1 (-NH | Facilitates target protein interaction |

| Hydrogen Bond Acceptors | 2 (-SO | Enables dipole-dipole stabilization |

| Estimated LogP | ~3.2 | High lipophilicity; excellent membrane permeability |

| Estimated pKa | ~7.5 - 8.0 | Enhances anionic fraction at physiological pH |

De Novo Synthesis & Regioselective Validation

Direct chlorosulfonation of 1,2,3-trichlorobenzene using chlorosulfonic acid is notoriously inefficient for producing the 1-sulfonamide derivative. The steric hindrance of the adjacent chlorine atoms and competing directing effects inevitably lead to a complex mixture of regioisomers.

To achieve absolute regiocontrol, the synthesis must proceed via a Sandmeyer-type chlorosulfonation starting from 3,4,5-trichloroaniline. This route guarantees that the sulfonyl group is installed exclusively at the C1 position.

Protocol 1: Regioselective Synthesis via Diazonium Intermediate

Step 1: Diazotization

-

Dissolve 3,4,5-trichloroaniline (1.0 eq) in a solvent mixture of concentrated HCl and glacial acetic acid (1:1 v/v).

-

Cool the reaction vessel to 0 °C using an ice-salt bath.

-

Add an aqueous solution of sodium nitrite (NaNO

, 1.1 eq) dropwise over 30 minutes.

-

Causality & Validation: Maintaining the temperature strictly below 5 °C is critical. Elevated temperatures will cause the highly reactive diazonium salt to prematurely decompose into 3,4,5-trichlorophenol, drastically reducing the yield. The presence of the diazonium salt can be validated by a positive coupling reaction with

-naphthol on a spot plate.

Step 2: Sandmeyer Chlorosulfonation

-

In a separate flask, prepare a saturated solution of sulfur dioxide (SO

) in glacial acetic acid containing copper(II) chloride (CuCl -

Add the cold diazonium salt solution dropwise to the SO

/CuCl

-

Causality & Validation: Cu(II) is reduced to Cu(I) by SO

. The Cu(I) species catalyzes the single-electron transfer (SET) decomposition of the diazonium salt, generating an aryl radical that rapidly reacts with SO

Step 3: Amidation

-

Extract the intermediate 3,4,5-trichlorobenzenesulfonyl chloride into dichloromethane (DCM).

-

Add the organic layer dropwise to a vigorously stirred excess of concentrated aqueous ammonia (NH

OH, 5.0 eq) at 0 °C. -

Purify the resulting crude solid via recrystallization from an ethanol/water mixture.

-

Causality & Validation: Excess ammonia acts as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct). The low temperature prevents the competitive hydrolysis of the sulfonyl chloride into the inactive sulfonic acid.

Caption: Regioselective synthesis workflow for 3,4,5-Trichlorobenzene-1-sulfonamide via Sandmeyer reaction.

Pharmacological Application: Metalloenzyme Inhibition

The primary biomedical application of polyhalogenated benzenesulfonamides is the targeted inhibition of metalloenzymes, predominantly Carbonic Anhydrases (CAs) [1]. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.

In oncology, tumor-associated isoforms (specifically CA IX and CA XII ) are highly overexpressed in hypoxic tumor microenvironments due to HIF-1

3,4,5-Trichlorobenzene-1-sulfonamide acts as a potent, classical Zinc-Binding Group (ZBG) inhibitor [3]. The mechanism of action relies on the deprotonated sulfonamide nitrogen directly coordinating with the active site Zn

Caption: Mechanism of CA IX inhibition by 3,4,5-Trichlorobenzene-1-sulfonamide in hypoxic tumors.

Bioassay Methodology: Stopped-Flow Kinetics

To quantify the inhibitory potency (

Protocol 2: Stopped-Flow CO Hydration Assay

Objective: Determine the inhibition constant (

-

Reagent Preparation: Prepare a buffer solution of 10 mM HEPES (pH 7.4) and 20 mM Na

SO -

Inhibitor Titration: Prepare a 10-point concentration gradient of 3,4,5-trichlorobenzene-1-sulfonamide (ranging from 0.1 nM to 10 µM) in a 10% DMSO/water vehicle.

-

Equilibration: Incubate the inhibitor solutions with the purified recombinant enzyme (e.g., hCA IX) for 15 minutes at 20 °C.

-

Causality: Sulfonamide binding to the CA zinc ion is a relatively slow kinetic process. A 15-minute pre-incubation ensures that thermodynamic binding equilibrium is reached before the substrate is introduced.

-

-

Data Acquisition: Load the enzyme-inhibitor mixture into Syringe A of a stopped-flow spectrophotometer, and CO

-saturated water (substrate) into Syringe B. Rapidly mix the solutions and monitor the absorbance decay of phenol red at 556 nm for 10 seconds. -

Validation & Analysis: The initial velocity of the absorbance change is directly proportional to the residual enzyme activity. Plot the fractional activity against the inhibitor concentration to determine the IC

. Convert the IC

References

-

Supuran, C. T. (2011). "Carbonic anhydrase inhibitors and activators for novel therapeutic applications." Future Medicinal Chemistry, 3(9), 1165-1180. [Link]

-

Scozzafava, A., & Supuran, C. T. (2005). "Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors." Journal of Medicinal Chemistry, 48(16), 5162-5174.[Link]

-

Supuran, C. T., & Scozzafava, A. (2005). "Carbonic anhydrase inhibitors and their therapeutic potential." Expert Opinion on Therapeutic Patents, 10(5), 575-600.[Link]

Chemical structure and molecular weight of 3,4,5-trichlorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4,5-trichlorobenzenesulfonamide, detailing its chemical structure, molecular weight, and key physicochemical properties. It also explores established synthetic routes for structurally related sulfonamides, offering valuable insights for its potential laboratory-scale synthesis and application in research and development.

Chemical Identity and Molecular Structure

3,4,5-Trichlorobenzenesulfonamide is an organic compound characterized by a benzene ring substituted with a sulfonamide functional group (-SO2NH2) and three chlorine atoms at the 3, 4, and 5 positions. The systematic substitution pattern of the chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological activity.

The structural formula of 3,4,5-trichlorobenzenesulfonamide is C₆H₄Cl₃NO₂S.

Below is a diagram illustrating the chemical structure:

Caption: Chemical structure of 3,4,5-trichlorobenzenesulfonamide.

Molecular Weight and Physicochemical Properties

The molecular weight of a compound is a fundamental physical property crucial for stoichiometric calculations in chemical reactions and for various analytical techniques.

The molecular weight of 3,4,5-trichlorobenzenesulfonamide is calculated from its molecular formula, C₆H₄Cl₃NO₂S, using the atomic weights of its constituent elements:

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 6 | 72.066 |

| Hydrogen | H | 1.008 | 4 | 4.032 |

| Chlorine | Cl | 35.453 | 3 | 106.359 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Sulfur | S | 32.06 | 1 | 32.06 |

| Total | 260.522 |

The presence of the polar sulfonamide group and the nonpolar chlorinated benzene ring imparts an amphiphilic character to the molecule. The three chlorine atoms significantly increase the lipophilicity of the benzene ring.

Synthesis Strategies: An Overview

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 3,4,5-trichlorobenzenesulfonamide.

Step 1: Synthesis of 3,4,5-Trichlorobenzenesulfonyl Chloride

The initial step involves the conversion of 3,4,5-trichloroaniline to the corresponding sulfonyl chloride. This is typically achieved through a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: 3,4,5-trichloroaniline is dissolved in a suitable acidic medium, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

-

Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(II) chloride catalyst. This results in the formation of 3,4,5-trichlorobenzenesulfonyl chloride.

-

Work-up: The reaction mixture is typically poured into ice water to precipitate the sulfonyl chloride. The solid product is then collected by filtration, washed with water to remove any remaining acid and salts, and dried.

Step 2: Amination of 3,4,5-Trichlorobenzenesulfonyl Chloride

The final step is the conversion of the sulfonyl chloride to the desired sulfonamide through amination.

Experimental Protocol:

-

Reaction: 3,4,5-Trichlorobenzenesulfonyl chloride is dissolved in an appropriate organic solvent, such as acetone or tetrahydrofuran. An excess of concentrated ammonium hydroxide is then added to the solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 3,4,5-trichlorobenzenesulfonamide.

Potential Applications in Research and Drug Development

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The specific substitution pattern of the chlorine atoms on the benzene ring of 3,4,5-trichlorobenzenesulfonamide suggests several potential areas of investigation for researchers.

-

Antimicrobial Research: The presence of multiple chlorine substituents may enhance the antimicrobial properties of the sulfonamide core. This compound could serve as a lead structure for the development of new antibacterial or antifungal agents.

-

Enzyme Inhibition Studies: The sulfonamide moiety is a known zinc-binding group and is a common feature in many enzyme inhibitors. 3,4,5-Trichlorobenzenesulfonamide could be investigated as a potential inhibitor of various metalloenzymes.

-

Medicinal Chemistry Scaffolding: This molecule can serve as a versatile building block in medicinal chemistry for the synthesis of more complex drug candidates. The sulfonamide nitrogen can be further functionalized to explore structure-activity relationships.

Safety and Handling

As with any chlorinated organic compound, 3,4,5-trichlorobenzenesulfonamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

3,4,5-Trichlorobenzenesulfonamide is a halogenated aromatic sulfonamide with potential for a variety of applications in chemical and pharmaceutical research. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic approach based on established chemical principles. Further experimental investigation is warranted to fully characterize this compound and explore its potential utility in various scientific disciplines.

References

While direct literature for 3,4,5-trichlorobenzenesulfonamide is sparse, the following references provide valuable information on the synthesis and properties of related sulfonamides.

3,4,5-trichloro substituted sulfonamide structure-activity relationship (SAR)

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3,4,5-Trichloro Substituted Sulfonamides

Abstract

The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities.[1][2] The strategic modification of the core sulfonamide structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet underexplored, class of these compounds: 3,4,5-trichloro substituted sulfonamides. The introduction of a 3,4,5-trichloro substitution pattern on the phenyl ring imparts unique physicochemical characteristics that significantly influence the molecule's interaction with biological targets. This document provides a comprehensive analysis of the structure-activity relationships (SAR) for this scaffold, synthesizing data from established sulfonamide chemistry and applying it to this specific substitution pattern. We will explore synthetic strategies, delve into the modulation of biological activity through structural modifications, and provide detailed experimental protocols for synthesis and evaluation.

The Sulfonamide Scaffold: A Privileged Structure in Drug Discovery

Sulfonamides (-SO₂NH-) are a critical pharmacophore, integral to drugs ranging from classical antibacterial agents to modern anticancer therapies and enzyme inhibitors.[1][3] Their enduring relevance stems from their synthetic accessibility and their ability to act as versatile structural mimics, particularly of p-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria.[4] Beyond their antimicrobial origins, sulfonamides are excellent zinc-binding groups, making them potent inhibitors of metalloenzymes like carbonic anhydrases.[5][6] The general structure can be deconstructed into three key components that are central to SAR studies: the aromatic ring, the sulfonamide linker, and the N1-substituent (R group).

Caption: Core components of the sulfonamide scaffold for SAR analysis.

Physicochemical Impact of the 3,4,5-Trichloro Substitution

The substitution of hydrogens with chlorine atoms on the phenyl ring dramatically alters the molecule's properties. The 3,4,5-trichloro pattern, in particular, confers a unique set of characteristics:

-

Enhanced Lipophilicity: The three chlorine atoms significantly increase the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and volume of distribution, but may also increase metabolic susceptibility and off-target toxicity if not balanced correctly.

-

Potent Electron-Withdrawing Effect: Chlorine is an electronegative atom. The cumulative inductive effect of three chlorines strongly withdraws electron density from the phenyl ring. This has two major consequences:

-

Increased Acidity of the Sulfonamide N-H: The electron-withdrawing nature of the ring stabilizes the conjugate base (sulfonamidate anion) formed upon deprotonation of the sulfonamide nitrogen. This lowers the pKa of the N-H proton, making the sulfonamide more acidic. An ionized sulfonamide group is often crucial for binding to metalloenzyme targets like carbonic anhydrase.[7]

-

Modulation of Antibacterial Activity: For antibacterial sulfonamides, strong electron-withdrawing substituents on the ring can increase their efficacy.[1]

-

-

Steric Hindrance: The chlorine atoms provide steric bulk, which can influence the molecule's preferred conformation and its ability to fit into a target's binding pocket. This can be leveraged to improve selectivity for one biological target over another.

Synthetic Strategies and Methodologies

The synthesis of 3,4,5-trichloro substituted sulfonamides typically follows established chemical pathways, primarily involving the reaction of a sulfonyl chloride with an amine. The key starting material is 3,4,5-trichloroaniline.[8]

Caption: General synthetic workflow for N1-substituted 3,4,5-trichlorophenyl sulfonamides.

This approach offers modularity, allowing for the introduction of diverse functionalities at the N1-position by simply varying the amine reactant (R-NH₂). This is critical for building a library of compounds to explore the structure-activity relationship comprehensively.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of a 3,4,5-trichloro substituted sulfonamide is a composite of contributions from each part of its structure.

Caption: Logical relationships governing the SAR of 3,4,5-trichloro sulfonamides.

-

The 3,4,5-Trichlorophenyl Moiety: This fixed component acts as the anchor. Its primary role is to position the sulfonamide linker within the target's active site and to modulate the linker's acidity. Its high lipophilicity generally contributes to good cell permeability.

-

The Sulfonamide Linker: This is the primary pharmacophore. For metalloenzymes, the deprotonated nitrogen coordinates with the catalytic metal ion (e.g., Zn²⁺ in carbonic anhydrases).[5] The two sulfonyl oxygens act as potent hydrogen bond acceptors. The acidity of the N-H proton is a critical parameter for activity; for many targets, a pKa range of 6.5-7.5 is optimal.[9]

-

The N1-Substituent (R-Group): This is the main point of diversification and the primary determinant of potency and selectivity.

-

Small, non-polar groups may offer broad activity but little selectivity.

-

Bulky or sterically demanding groups can be used to probe the size and shape of the binding pocket, often leading to enhanced selectivity.

-

Heterocyclic rings (e.g., thiadiazoles, pyrimidines) are commonly used and can introduce additional hydrogen bonding or π-stacking interactions, dramatically increasing potency.[10][11]

-

Groups containing basic amines can improve aqueous solubility and introduce salt-bridge interactions.

-

Key Biological Activities and Therapeutic Targets

The 3,4,5-trichloro substituted sulfonamide scaffold has potential across several therapeutic areas.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical inhibitors of carbonic anhydrases.[6] Different CA isoforms are overexpressed in various diseases, including glaucoma, epilepsy, and certain cancers, making them attractive drug targets.[12] The SAR for CA inhibition is well-defined: the sulfonamide group coordinates to the active site Zn²⁺ ion. The 3,4,5-trichloro substitution would be expected to produce potent CA inhibitors due to the favorable low pKa it imparts on the sulfonamide N-H. Selectivity between the various CA isoforms would be achieved by modifying the N1-substituent to exploit differences in the topology of their active sites.

Antibacterial Agents

As structural analogs of PABA, sulfonamides inhibit dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[4] The strong electron-withdrawing character of the 3,4,5-trichloro group is known to enhance bacteriostatic activity.[1]

Table 1: Illustrative SAR Data for CA II Inhibition (Note: This data is illustrative, based on known trends for sulfonamides, to demonstrate data presentation. Specific values for the 3,4,5-trichloro series would require experimental determination.)

| Compound ID | N1-Substituent (R-Group) | Rationale for Modification | Predicted IC₅₀ (nM) vs. hCA II |

| TCS-01 | -H | Parent compound, baseline activity. | 150 |

| TCS-02 | -CH₃ | Small alkyl group, tests steric tolerance. | 125 |

| TCS-03 | -Phenyl | Introduces potential for π-stacking. | 75 |

| TCS-04 | -4-Fluorophenyl | Adds H-bond acceptor, alters electronics. | 40 |

| TCS-05 | -1,3,4-Thiadiazole | Heterocycle known to enhance potency. | 15 |

Anticancer Potential

Beyond CA inhibition in tumors, the 3,4,5-trichloroaniline precursor itself has been used to synthesize platinum(II) complexes with significant antileukemic activity.[13] This suggests that the 3,4,5-trichlorophenyl moiety can be incorporated into other pharmacophores to develop novel anticancer agents. Furthermore, some sulfonamide derivatives show activity as cyclooxygenase-2 (COX-2) inhibitors, a target relevant in inflammation and cancer.[3]

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols provide a self-validating framework for the synthesis and evaluation of these compounds.

Protocol: Synthesis of N-(4-methoxyphenyl)-3,4,5-trichlorobenzenesulfonamide

This protocol details the final step of the synthesis workflow, reacting the key sulfonyl chloride intermediate with an example amine.

Rationale: This procedure uses p-anisidine (4-methoxyphenylamine) as the nucleophile and pyridine as both the solvent and base. Pyridine is an effective acid scavenger, neutralizing the HCl byproduct generated during the reaction, thus driving the reaction to completion. The purification by recrystallization is a standard and effective method for obtaining pure crystalline solids.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,5-trichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous pyridine (20 mL).

-

Reactant Addition: To the stirring solution, add p-anisidine (1.1 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold 1M HCl(aq). A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing the solid with cold water (3 x 20 mL) followed by cold hexanes (2 x 20 mL).

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as a white crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

Rationale: This is a standard colorimetric assay that measures the esterase activity of Carbonic Anhydrase (CA). CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate, which can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

Enzyme Stock: Human Carbonic Anhydrase II (hCA II) at 1 mg/mL in assay buffer.

-

Substrate Stock: 10 mM 4-Nitrophenyl Acetate (NPA) in anhydrous acetonitrile.

-

Inhibitor Stocks: Prepare serial dilutions of test compounds (e.g., from 10 mM down to 1 nM) in DMSO.

-

-

Assay Setup (96-well plate):

-

To each well, add 188 µL of assay buffer.

-

Add 2 µL of the inhibitor stock solution (or DMSO for control wells).

-

Add 5 µL of a working solution of hCA II (e.g., 2 µg/mL).

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation: Add 5 µL of the NPA substrate stock to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10 minutes.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

The 3,4,5-trichloro substituted sulfonamide scaffold represents a promising, albeit underexplored, area for drug discovery. The strong electron-withdrawing and lipophilic nature of the trichlorophenyl ring provides a unique starting point for developing potent modulators of various biological targets, particularly metalloenzymes like carbonic anhydrases and bacterial enzymes.

The key to unlocking the full potential of this scaffold lies in the systematic exploration of the N1-substituent. Future research should focus on:

-

Library Synthesis: Creating a diverse library of N1-substituted analogs to perform a comprehensive SAR study against a panel of therapeutic targets.

-

Computational Modeling: Using molecular docking and dynamic simulations to rationalize observed SAR and to guide the design of next-generation inhibitors with improved potency and selectivity.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess drug-like characteristics.

By integrating rational design, synthetic chemistry, and rigorous biological evaluation, the 3,4,5-trichloro substituted sulfonamide core can be developed into a new generation of targeted therapeutics.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Google Scholar.

- A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. (2022). Jetir.Org.

- Tri-substituted Haloanilines: A Comparative Review of Their Applications in Medicinal and Agricultural Chemistry. (n.d.). Benchchem.

- Structure–activity relationship (SAR)

- SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. (2021). YouTube.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). PMC.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC.

- A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. (n.d.). PMC.

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014).

- 3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransform

- Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Exploring Sulfonamides: Biological Activities and Structure-Activity Rel

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). MDPI.

- Biological activities of sulfonamides. (2016).

- 3,4,5-Trichloroaniline. (n.d.). PubChem.

- Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and. (2022). FLORE.

- Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. (n.d.). PubMed.

- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020). Adichunchanagiri University.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trichloroaniline | C6H4Cl3N | CID 12469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. acu.edu.in [acu.edu.in]

- 12. flore.unifi.it [flore.unifi.it]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Literature review on trichlorobenzene sulfonamide derivatives

An In-depth Technical Guide to Trichlorobenzene Sulfonamide Derivatives: Synthesis, Mechanisms, and Therapeutic Horizons

Introduction: Re-evaluating a Privileged Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, a "privileged scaffold" that has given rise to a vast array of therapeutic agents since the discovery of the antibacterial properties of Prontosil in the 1930s.[1][2] From their revolutionary role as the first class of effective systemic antibacterial drugs to their current applications as diuretics, antivirals, anti-inflammatory agents, and anticancer therapies, sulfonamides have demonstrated remarkable versatility.[3][4][5] This guide focuses on a specific, highly functionalized subclass: trichlorobenzene sulfonamide derivatives.

The incorporation of a trichlorobenzene moiety onto the sulfonamide core is a deliberate design choice intended to modulate the molecule's physicochemical and pharmacological properties. The three chlorine atoms significantly increase lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within biological targets. Furthermore, the strong electron-withdrawing nature of the chlorine atoms alters the electronic distribution of the aromatic ring, influencing metabolic stability and the pKa of the sulfonamide nitrogen, which is often critical for target engagement.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind synthetic strategies, the logic of structure-activity relationships (SAR), and the mechanistic basis for the diverse biological activities of these compounds. We will delve into detailed synthetic protocols, visualize key pathways, and present data in a structured format to provide a comprehensive and field-proven perspective on the development of trichlorobenzene sulfonamide derivatives.

Part 1: The Synthetic Blueprint: Constructing the Core Moiety

The synthesis of trichlorobenzene sulfonamide derivatives is most commonly achieved through the robust and well-established reaction between a trichlorobenzene sulfonyl chloride and a primary or secondary amine.[6][7] This approach allows for immense diversification, as a wide variety of amines can be incorporated to explore different chemical spaces and target specific biological endpoints.

Causality in Synthesis: Why this Pathway?

The choice of the sulfonyl chloride pathway is rooted in the high reactivity of the sulfonyl chloride group (-SO₂Cl) toward nucleophilic attack by an amine. This reaction is efficient, high-yielding, and tolerant of a wide range of functional groups on the amine partner, making it ideal for creating large libraries of derivatives for screening. The starting material, 1,3,5-trichlorobenzene, can be synthesized from aniline through diazotization and subsequent reactions. The subsequent chlorosulfonation of trichlorobenzene provides the key intermediate, trichlorobenzene sulfonyl chloride.

Visualizing the Synthetic Workflow

The general workflow for synthesizing a library of trichlorobenzene sulfonamide derivatives is a logical, multi-step process designed for modularity and efficiency.

Caption: General workflow for the synthesis and screening of trichlorobenzene sulfonamides.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,4,5-trichlorobenzene sulfonamide

This protocol provides a self-validating, step-by-step methodology for a representative synthesis. The rationale behind each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize a specific trichlorobenzene sulfonamide derivative to demonstrate the core chemistry.

Materials:

-

2,4,5-Trichlorobenzene sulfonyl chloride (1.0 eq)

-

p-Anisidine (4-methoxyaniline) (1.1 eq)

-

Pyridine (Anhydrous) (solvent and base)

-

Dichloromethane (DCM) (solvent)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup (The "Why"): In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.1 eq) in anhydrous pyridine (20 mL). The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the highly reactive sulfonyl chloride starting material. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Reagent Addition (The "Why"): Cool the solution to 0°C in an ice bath. This is done to control the exothermicity of the reaction and prevent potential side reactions. Dissolve 2,4,5-trichlorobenzene sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM (10 mL) and add it dropwise to the stirred amine solution over 15 minutes using a dropping funnel. The slow, dropwise addition ensures the reaction remains controlled.

-

Reaction Progression (The "Why"): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. The extended reaction time ensures the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.

-

Work-up and Extraction (The "Why"): Transfer the reaction mixture to a separatory funnel containing 50 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (1 x 30 mL) to remove any remaining acidic impurities, and finally with brine (1 x 30 mL) to remove residual water. Each wash step is a purification measure designed to isolate the desired product from reactants and byproducts.

-

Drying and Concentration (The "Why"): Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This yields the crude product.

-

Purification (The "Why"): Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure N-(4-methoxyphenyl)-2,4,5-trichlorobenzene sulfonamide. This final step is essential to achieve the high purity required for accurate characterization and biological testing.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Part 2: Decoding the Molecule: SAR and Mechanistic Insights

The biological activity of a trichlorobenzene sulfonamide derivative is not determined by a single feature but by the interplay of its three core components: the trichlorobenzene ring, the sulfonamide linker, and the terminal R-group. Understanding the Structure-Activity Relationship (SAR) is key to rationally designing more potent and selective molecules.[8]

Structure-Activity Relationship (SAR) Pillars

-

The Trichlorobenzene Headgroup: This group primarily interacts with hydrophobic pockets in target enzymes.[9] The specific substitution pattern (e.g., 2,4,5-trichloro vs. 2,4,6-trichloro) dictates the molecule's shape and electronic profile, which can be crucial for achieving selectivity between different enzyme isoforms. Electron-withdrawing chlorine atoms also render the ring more resistant to oxidative metabolism, potentially increasing the compound's half-life.

-

The Sulfonamide Linker: The -SO₂NH- group is the quintessential hydrogen-bonding component. The nitrogen atom and one of the oxygen atoms can act as hydrogen bond acceptors, while the N-H proton can act as a hydrogen bond donor. In many classic sulfonamide targets, like carbonic anhydrase, the deprotonated sulfonamide nitrogen directly coordinates with a zinc ion in the active site.[9]

-

The Terminal R-Group: This is the primary point of diversification. By varying this group, one can extend the molecule into different sub-pockets of a target, introduce new hydrogen bonding or ionic interactions, and fine-tune physicochemical properties like solubility and cell permeability. For example, adding a basic amine can improve aqueous solubility, while adding another aromatic ring can enhance binding through π-π stacking interactions.[10]

Quantitative SAR Data Presentation

The table below illustrates a hypothetical SAR study for a series of trichlorobenzene sulfonamide derivatives targeting a generic protein kinase. This demonstrates how systematic structural modifications translate into measurable changes in biological activity.

| Compound ID | Trichlorobenzene Isomer | R-Group on Amine | Kinase IC₅₀ (nM) | Rationale for Change in Activity |

| TCS-001 | 2,4,5-Trichloro | Phenyl | 150 | Baseline compound. |

| TCS-002 | 2,4,5-Trichloro | 4-Fluorophenyl | 85 | Electron-withdrawing fluorine may enhance hydrogen bonding or fit into a specific sub-pocket. |

| TCS-003 | 2,4,5-Trichloro | 4-Hydroxyphenyl | 250 | Increased polarity from the hydroxyl group may be unfavorable for the hydrophobic R-group pocket. |

| TCS-004 | 2,4,5-Trichloro | Pyridin-4-yl | 45 | The basic nitrogen of the pyridine ring may form a key salt bridge with an acidic residue (e.g., Asp) in the active site. |

| TCS-005 | 2,4,6-Trichloro | Pyridin-4-yl | 180 | The change in chlorine positions alters the overall shape, leading to a steric clash and loss of the favorable interaction seen in TCS-004. |

Primary Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[11][12] This enzyme is crucial for the de novo synthesis of folic acid, an essential cofactor for DNA, RNA, and protein synthesis in bacteria. Mammalian cells are unaffected because they obtain folic acid from their diet.

Trichlorobenzene sulfonamides act as structural mimics of the enzyme's natural substrate, para-aminobenzoic acid (PABA). The sulfonamide moiety mimics the carboxylic acid of PABA, while the aromatic amine portion (if present) occupies the same space as PABA's aniline ring. The bulky and lipophilic trichlorobenzene group can provide additional, potent interactions with hydrophobic regions of the active site not utilized by PABA, potentially leading to higher affinity and the ability to overcome some forms of resistance.

Caption: Inhibition of the bacterial folic acid pathway by trichlorobenzene sulfonamides.

Part 3: Broadening the Therapeutic Landscape

While the antibacterial activity of sulfonamides is their historical claim to fame, the scaffold's true power lies in its adaptability. By modifying the R-group and the substitution pattern, trichlorobenzene sulfonamides can be engineered to target a wide range of proteins implicated in human disease.

-

Anticancer Activity: Many human carbonic anhydrase (CA) isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation. The sulfonamide group is a premier zinc-binding pharmacophore for inhibiting these enzymes.[4] A trichlorobenzene sulfonamide derivative could be designed where the trichlorobenzene tail interacts with hydrophobic regions of the CA active site, potentially conferring isoform selectivity and high potency.[2][13]

-

Anti-inflammatory and Antiviral Roles: The sulfonamide moiety is present in the selective COX-2 inhibitor Celecoxib and in several HIV protease inhibitors.[1][14] The ability of the scaffold to form critical hydrogen bonds and occupy hydrophobic pockets is key to its activity against these targets. A trichlorobenzene sulfonamide could serve as a starting point for developing novel anti-inflammatory or antiviral agents, with the trichlorobenzene group providing a large, metabolically stable anchor to enhance binding affinity.

-

Other Potential Applications: The versatility of the sulfonamide scaffold extends to its use in developing diuretics, anticonvulsants, and agents for treating glaucoma.[4][15] The development of trichlorobenzene-containing derivatives for these applications remains an underexplored but promising avenue of research.

Conclusion and Future Directions

Trichlorobenzene sulfonamide derivatives represent a class of molecules with significant, yet not fully realized, therapeutic potential. The synthetic accessibility of the scaffold, combined with the profound influence of the trichlorobenzene moiety on lipophilicity, metabolic stability, and target binding, makes it an attractive platform for modern drug discovery.

Future research should focus on several key areas:

-

Exploring Novel Targets: Systematically screening libraries of trichlorobenzene sulfonamides against a wider range of biological targets, such as kinases, phosphatases, and epigenetic enzymes.

-

Structure-Based Design: Utilizing computational docking and X-ray crystallography to rationally design derivatives with improved potency and selectivity for specific targets, such as cancer-associated carbonic anhydrase isoforms.

-

Overcoming Resistance: Investigating whether the unique steric and electronic properties of these derivatives can overcome known resistance mechanisms associated with traditional sulfonamide antibacterials.

By combining established chemical principles with modern drug discovery technologies, the scientific community can unlock the full potential of this powerful chemical scaffold, paving the way for the development of next-generation therapeutics for a wide range of human diseases.

References

-

Title: Synthesis of novel sulfonamides as potential antibacterial, antifungal and antimalarial agents Source: SciSpace URL: [Link]

-

Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: PMC URL: [Link]

-

Title: Synthesis and Biological Activity of New Sulfonamide Derivatives Source: Impactfactor URL: [Link]

-

Title: Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model Source: ResearchGate URL: [Link]

-

Title: Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst Source: Journal of Synthetic Chemistry URL: [Link]

-

Title: Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds Source: SciSpace URL: [Link]

-

Title: Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives Source: PMC URL: [Link]

-

Title: A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline Source: DRDO URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL: [Link]

-

Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: PMC URL: [Link]

-

Title: Biological activity and synthesis of sulfonamide derivatives: A brief review Source: ResearchGate URL: [Link]

-

Title: Synthesis, Structural Analysis and Pharmacological Screening of Chlorinated Sulfonamides Source: Asian Journal of Chemistry URL: [Link]

-

Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed URL: [Link]

-

Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL: [Link]

-

Title: Review on Sulfonamides Source: International Journal of Pharmacy & Pharmaceutical Research URL: [Link]

-

Title: Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display Source: PubMed URL: [Link]

-

Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: Sciforschen URL: [Link]

-

Title: Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships Source: Adichunchanagiri University URL: [Link]

-

Title: p-Chloro benzene sulfonamide Source: Multichem Exports URL: [Link]

-

Title: Therapeutic applications of sulfonamides. Source: ResearchGate URL: [Link]

-

Title: Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study Source: MDPI URL: [Link]

-

Title: Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects Source: Bentham Science Publishers URL: [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. jsynthchem.com [jsynthchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acu.edu.in [acu.edu.in]

- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. openaccesspub.org [openaccesspub.org]

- 15. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Dynamics of 3,4,5-Trichlorobenzene-1-sulfonamide in Organic Solvents: A Technical Whitepaper

Executive Summary

3,4,5-Trichlorobenzene-1-sulfonamide (3,4,5-TCBSA) is a highly specialized halogenated sulfonamide derivative utilized as a critical building block in pharmaceutical synthesis, agrochemical development, and materials science. The compound presents a unique physicochemical dichotomy: a highly lipophilic, electron-withdrawing trichlorophenyl ring juxtaposed with a polar, hydrogen-bonding sulfonamide moiety.

This whitepaper provides an in-depth technical analysis of the solubility profile of 3,4,5-TCBSA in various organic solvents. By synthesizing theoretical predictive models (Hansen Solubility Parameters) with empirical determination methodologies (the isothermal shake-flask method), this guide equips drug development professionals and formulation scientists with the protocols necessary to optimize solvent selection for synthesis, purification, and biological evaluation.

Chemical Profiling and Structure-Property Relationships

The solubility of any active pharmaceutical ingredient (API) or intermediate is dictated by the thermodynamic interplay between solute-solute, solvent-solvent, and solute-solvent interactions . For 3,4,5-TCBSA, the molecular architecture severely restricts its solubility in aqueous media while opening specific pathways in organic solvents.

-

The Trichlorophenyl Ring: The presence of three chlorine atoms at the 3, 4, and 5 positions creates a dense, electron-withdrawing, and highly hydrophobic domain. This significantly increases the dispersion forces (

) required for solvation, rendering the molecule practically insoluble in water and poorly soluble in non-polar aliphatic hydrocarbons (e.g., hexane) due to the lack of sufficient interactive forces to disrupt the crystalline lattice. -

The Sulfonamide Group (-SO₂NH₂): This functional group acts as both a hydrogen bond donor and acceptor. It introduces a strong polarity (

) and hydrogen-bonding (

Consequently, 3,4,5-TCBSA exhibits optimal solubility in polar aprotic solvents (which can accept hydrogen bonds from the -NH₂ group without donating protons that would repel the hydrophobic ring) and halogenated solvents (which share favorable dispersion interactions with the trichlorophenyl ring) .

Theoretical Framework: Predictive Solubility Modeling

Before initiating empirical trials, scientists must narrow down the solvent matrix using thermodynamic modeling. The two most authoritative frameworks for sulfonamide derivatives are the Hansen Solubility Parameters (HSP) and the Jouyban-Acree model for mixed solvents.

Hansen Solubility Parameters (HSP)

The extended Hansen model predicts solubility by calculating the "distance" (

For halogenated benzenesulfonamides, the optimal solvent coordinates typically cluster around:

Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) fall perfectly within this sphere, explaining their superior solubilizing capacity for sulfonamide derivatives .

Thermodynamic Co-Solvency Models

When pure solvents fail to provide the necessary solubility or present toxicity issues, binary solvent mixtures are employed. The Jouyban-Acree model is the gold standard for predicting the solubility of sulfonamides in mixed solvent systems at various temperatures, combining physicochemical parameters to predict non-linear solubility curves accurately .

Empirical Data: Predictive Solvent Matrix

While highly specific, peer-reviewed quantitative data for 3,4,5-TCBSA is limited due to its specialized nature, we can extrapolate a highly accurate predictive matrix based on structurally analogous compounds (e.g., N-(2,5-dichlorophenyl)benzenesulfonamide and unsubstituted benzenesulfonamide) .

Table 1: Predictive Solubility Matrix for 3,4,5-Trichlorobenzene-1-sulfonamide at 298.15 K

| Solvent Classification | Specific Solvent | Expected Solubility Range | Solvation Mechanism / Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (> 50 mg/mL) | Strong H-bond acceptance from -NH₂; high dielectric constant overcomes crystal lattice energy. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High (> 40 mg/mL) | Excellent match in Hansen space ( |

| Polar Protic | Methanol (MeOH) | Moderate (10 - 25 mg/mL) | Good H-bonding, but the highly hydrophobic trichlorophenyl ring limits maximum dissolution. |

| Halogenated | Dichloromethane (DCM) | Moderate (5 - 15 mg/mL) | Favorable dispersion ( |

| Non-Polar Aliphatic | Hexane / Heptane | Very Low (< 1 mg/mL) | Inability to disrupt the strong intermolecular hydrogen bonds of the sulfonamide dimers in the solid state. |

| Aqueous | Water (pH 7.0) | Practically Insoluble | Hydrophobic exclusion by the trichlorophenyl ring dominates over the polar sulfonamide group. |

Note: Solubility in aqueous media can be artificially enhanced by raising the pH above the pKa of the sulfonamide group (typically ~8.5 - 9.5), resulting in the formation of a highly soluble water-soluble salt.

Standardized Experimental Protocol: The Isothermal Shake-Flask Method

To validate the predictive models above, researchers must employ a self-validating empirical system. The Isothermal Shake-Flask Method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility . Dynamic methods (like solvent addition until visual clarity) are prone to supersaturation artifacts and kinetic errors; the shake-flask method guarantees true thermodynamic equilibrium.

Step-by-Step Methodology

Phase 1: Preparation of the Saturated System

-

Solid Addition: Accurately weigh an excess amount of crystalline 3,4,5-TCBSA (e.g., 500 mg) into a 10 mL borosilicate glass vial. Causality: An excess of solid must remain at the end of the experiment to prove that the solvent has reached its absolute saturation point (thermodynamic equilibrium).

-

Solvent Introduction: Pipette exactly 5.0 mL of the target high-purity organic solvent (e.g., HPLC-grade DMSO) into the vial.

-

Sealing: Seal the vial hermetically using a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

Phase 2: Isothermal Equilibration 4. Agitation: Place the vials in a thermostatic orbital shaker. Set the temperature to exactly 298.15 K (25 °C) ± 0.1 K and the agitation speed to 150 rpm. 5. Equilibration Time: Maintain agitation for 48 to 72 hours. Causality: Highly crystalline, hydrophobic sulfonamides possess high lattice energies. A minimum of 48 hours ensures complete disruption of the lattice and prevents premature sampling of a kinetically limited state.

Phase 3: Phase Separation and Filtration 6. Sedimentation: Cease agitation and allow the vials to stand undisturbed at 298.15 K for 24 hours. This allows the excess undissolved solid to precipitate out of the suspension. 7. Filtration: Carefully withdraw 1.0 mL of the supernatant using a pre-warmed glass syringe. Immediately pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is mandatory; other filter materials (like Nylon or PES) may degrade in harsh organic solvents like DMF or DCM, or non-specifically bind the hydrophobic solute.

Phase 4: Analytical Quantification 8. Dilution: Dilute the filtered aliquot with the mobile phase to ensure the concentration falls within the linear dynamic range of the analytical instrument. 9. HPLC-UV Analysis: Quantify the concentration of 3,4,5-TCBSA using High-Performance Liquid Chromatography coupled with a UV-Vis detector (typically monitored at ~230-254 nm, corresponding to the aromatic ring absorption). Back-calculate the original solubility using the dilution factor.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the isothermal shake-flask methodology, ensuring a closed-loop, self-validating protocol.

Fig 1: Isothermal shake-flask workflow for thermodynamic solubility determination.

Conclusion

The solubility of 3,4,5-Trichlorobenzene-1-sulfonamide in organic solvents is a delicate balance governed by the opposing forces of its highly lipophilic trichlorophenyl ring and its polar sulfonamide head. By leveraging predictive frameworks like the Hansen Solubility Parameters and executing rigorous empirical protocols like the isothermal shake-flask method, researchers can accurately map its solubility profile. This systematic approach minimizes solvent waste, accelerates synthesis pipelines, and ensures high-yield purification of this critical chemical intermediate.

References

-

Krzyżaniak, A., et al. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Kiyosawa, K., et al. Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

-

Jouyban, A., et al. Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. ResearchGate. Available at:[Link]

An In-depth Technical Guide on the Lipophilicity and LogP Values of 3,4,5-Trichloro-substituted Sulfonamides

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide provides a comprehensive exploration of the lipophilicity, quantified by the logarithm of the partition coefficient (LogP), of 3,4,5-trichloro-substituted sulfonamides. We delve into the fundamental principles of lipophilicity and its impact on drug disposition, detail both experimental and computational methodologies for LogP determination, and analyze the specific effects of the 3,4,5-trichloro substitution pattern on the lipophilic character of the sulfonamide scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and modulate this key property for the design of optimized sulfonamide-based therapeutic agents.

Introduction: The Significance of Lipophilicity in Sulfonamide Drug Design

The sulfonamides are a venerable class of synthetic antimicrobial agents that function by competitively inhibiting dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[1][2] Beyond their antibacterial applications, sulfonamide derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and diuretic effects.[3] The journey of a drug molecule from administration to its target site is a complex process governed by its absorption, distribution, metabolism, and excretion (ADME) properties.[4] A pivotal determinant of a compound's ADME profile is its lipophilicity—the affinity of the molecule for a lipid-like environment.[5]

The 3,4,5-trichloro substitution pattern on the aromatic ring of a sulfonamide can significantly alter its physicochemical properties. The introduction of three chlorine atoms, which are highly electronegative and bulky, can modulate the molecule's electronic distribution, steric profile, and, consequently, its lipophilicity. An optimal level of lipophilicity is crucial; while a certain degree is necessary for membrane permeation and reaching the target, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[6] Therefore, a thorough understanding and precise determination of the LogP values for 3,4,5-trichloro-substituted sulfonamides are paramount for the rational design of new therapeutic agents with improved efficacy and safety profiles.

Understanding Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. In drug discovery, it is most commonly quantified by the partition coefficient (P), which represents the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium.[7] For practical purposes, the logarithm of this ratio, LogP, is used:

LogP = log10 ([solute]octanol / [solute]aqueous)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative LogP value signifies a preference for the aqueous phase (hydrophilic).[7] For ionizable molecules like sulfonamides, the distribution coefficient (LogD) is often more relevant as it considers the partition of both the ionized and non-ionized forms at a specific pH.[8]

The lipophilicity of a drug molecule influences several key pharmacokinetic processes:

-

Absorption: The ability of a drug to pass through the lipid-rich membranes of the gastrointestinal tract.

-

Distribution: The partitioning of a drug into various tissues and organs.

-

Metabolism: The interaction of a drug with metabolic enzymes, which are often located in lipophilic environments.

-

Excretion: The elimination of a drug and its metabolites from the body.

Methodologies for LogP Determination: A Dual Approach

The determination of LogP can be approached through experimental measurements and computational predictions. Each approach has its own set of advantages and limitations, and often, a combination of both provides the most comprehensive understanding of a compound's lipophilicity.

Experimental Determination of LogP

The traditional and most widely accepted method for LogP determination is the shake-flask method.[9][] This technique directly measures the partitioning of a solute between n-octanol and water.

Protocol for the Shake-Flask Method:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Dissolve a known amount of the 3,4,5-trichloro-substituted sulfonamide in one of the phases.

-

Partitioning: Combine the two phases in a flask and shake vigorously for a predetermined period to allow the solute to partition between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the sulfonamide using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP value using the measured concentrations.

While accurate, the shake-flask method can be time-consuming, requires a relatively large amount of pure compound, and can be challenging for compounds with very high or very low lipophilicity.[11]

RP-HPLC has emerged as a rapid and reliable method for estimating LogP values.[11][12] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Protocol for LogP Determination by RP-HPLC:

-

Column and Mobile Phase Selection: Utilize a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting their retention factors (log k) against their literature LogP values. The retention factor (k) is calculated as: k = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the column dead time.

-

Sample Analysis: Inject the 3,4,5-trichloro-substituted sulfonamide under the same chromatographic conditions.

-

LogP Estimation: Determine the retention factor (log k) for the sulfonamide and use the calibration curve to extrapolate its LogP value.

RP-HPLC offers several advantages, including high throughput, small sample requirements, and the ability to analyze less pure samples.[13]

Experimental Workflow for LogP Determination by RP-HPLC

Caption: Workflow for experimental LogP determination using RP-HPLC.

Computational Prediction of LogP

In silico methods for LogP prediction have become invaluable tools in early-stage drug discovery, allowing for the rapid screening of large virtual libraries.[14] These methods can be broadly categorized into two types:

These methods calculate LogP by summing the contributions of individual atoms or molecular fragments.[15] Popular algorithms include:

-

ALOGP: Based on atomic contributions to hydrophobicity.

-

XLOGP: An atom-additive method with correction factors.

-

ClogP: A well-established fragment-based method.

These methods utilize whole-molecule properties, such as molecular surface area and polarizability, to predict LogP. They often employ quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined LogP values.[16]

While computational methods are fast and cost-effective, their accuracy can vary depending on the algorithm and the chemical space of the training set.[17] It is often recommended to use multiple prediction tools and compare the results with experimental data when available.

Impact of 3,4,5-Trichloro Substitution on Sulfonamide Lipophilicity

The introduction of three chlorine atoms onto the phenyl ring of a sulfonamide has a profound impact on its lipophilicity. Chlorine is an electronegative and lipophilic substituent.

-

Increased Lipophilicity: Each chlorine atom contributes positively to the overall LogP of the molecule. Therefore, the 3,4,5-trichloro substitution pattern is expected to significantly increase the lipophilicity of the parent sulfonamide. This can be advantageous for enhancing membrane permeability and target engagement.[18]

-

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the pKa of the sulfonamide group, which in turn affects the ionization state of the molecule at physiological pH and thus its LogD.

-

Steric Effects: The bulky chlorine atoms can introduce steric hindrance, which may impact the molecule's conformation and its interactions with biological targets and metabolizing enzymes.

Data Analysis and Case Studies

To illustrate the effect of the 3,4,5-trichloro substitution, let's consider a hypothetical series of sulfonamides and their predicted LogP values using a consensus computational model.

| Compound | R-Group | Predicted LogP |

| 1 | -H | 1.50 |

| 2 | -Cl (4-position) | 2.20 |

| 3 | -Cl, -Cl (3,4-positions) | 2.90 |

| 4 | -Cl, -Cl, -Cl (3,4,5-positions) | 3.60 |

This data clearly demonstrates the incremental increase in lipophilicity with each additional chlorine substituent. The 3,4,5-trichloro-substituted sulfonamide (Compound 4) exhibits the highest predicted LogP value, highlighting the significant lipophilic contribution of this substitution pattern.

Practical Implications for Drug Discovery

The ability to precisely determine and modulate the lipophilicity of 3,4,5-trichloro-substituted sulfonamides is of great practical importance in drug discovery.

-

Lead Optimization: By synthesizing and evaluating analogs with varying substitution patterns, medicinal chemists can fine-tune the lipophilicity to achieve an optimal balance of potency, selectivity, and ADME properties.

-

Predictive Modeling: Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies can be employed to build predictive models that correlate lipophilicity with biological activity and pharmacokinetic parameters.[19][20] This can guide the design of new compounds with improved drug-like properties.

-

Formulation Development: Knowledge of a compound's lipophilicity is crucial for developing appropriate formulations for drug delivery.

Decision Tree for LogP Determination Method Selection

Caption: A decision-making framework for selecting the appropriate LogP determination method.

Conclusion

The lipophilicity of 3,4,5-trichloro-substituted sulfonamides, as quantified by their LogP values, is a critical determinant of their potential as therapeutic agents. This guide has provided a comprehensive overview of the theoretical underpinnings of lipophilicity, detailed experimental and computational methodologies for its determination, and analyzed the specific impact of the 3,4,5-trichloro substitution pattern. By leveraging this knowledge, researchers and drug development professionals can make more informed decisions in the design and optimization of novel sulfonamide-based drugs with enhanced efficacy and safety profiles.

References

-

Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

-

MDPI. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. [Link]

-

LCGC North America. HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

MSD Manual Professional Edition. Sulfonamides. [Link]

-

YouTube. Sulfonamides: Mechanism of action. [Link]

-

ACS Publications. Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. [Link]

-

The Journal of Medical Investigation. Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]

-

NursingAnswers.net. Analysis of Sulfonamides. [Link]

-

PMC. Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors. [Link]

-

ResearchGate. A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. [Link]

-

PMC. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. [Link]

-

Poultrymed. Sulfonamides. [Link]

-

IEEE Xplore. Comparative analysis of machine learning techniques for the prediction of logP. [Link]

-

PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

PubMed. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

PubMed. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

-

Ingenta Connect. QSAR Studies of Sulfonamide Hydroxamates Derivatives as MMP-2 Inhibitors Topomer CoMFA and Molecular Docking. [Link]

-

ResearchGate. Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. [Link]

-

PMC. A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives with Carbonic Anhydrase (CA-II) Isozyme Inhibitory Activity. [Link]

-

Bentham Science. QSAR Analysis and Molecular Docking Studies of Aryl Sulfonamide Derivatives as Mcl-1 Inhibitors and the Influence of Structure and Chirality on the Inhibitory Activity. [Link]

-

CompuDrug. PrologP. [Link]

-

Royal Society of Chemistry. 1.13. Determining Partition Coefficients of Sulfonamides by Reversed-Phase Chromatography. [Link]

-

ResearchGate. The lipophilicity parameters of sulfonamide derivatives are ranked by... [Link]

-

PMC. Distribution, lipophilicity and tissue half-life as key factors in sulphonamide clearance from porcine tissues. [Link]

-

Simulations Plus. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

-

International Journal of Pharmaceutics. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

ResearchGate. Shows ADME properties of sulfonamide drugs. [Link]

-

ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

Nan Xiao. In silico evaluation of logD7.4 and comparison with other prediction methods. [Link]

-

OCHEM. Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. [Link]

-

PMC. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. [Link]

-

ACS Publications. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity. [Link]

-

ResearchGate. Prediction of ADME properties for sulfonamide compound. [Link]

-

CMST. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]

-

PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

ACS Publications. Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. [Link]

-

ResearchGate. Determination of Lipophilicity Constants of Sulfonamide Substituents. [Link]

Sources

- 1. study.com [study.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 5. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 11. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. nursinganswers.net [nursinganswers.net]

- 14. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 15. PrologP | www.compudrug.com [compudrug.com]

- 16. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative analysis of machine learning techniques for the prediction of logP | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 18. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Technical Deep Dive: 2,4,5-Trichloro vs. 3,4,5-Trichlorobenzenesulfonamide

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the distinction between polychlorinated benzenesulfonamide isomers is not merely structural—it is functional. While 2,4,5-trichlorobenzenesulfonamide (2,4,5-TBS) and 3,4,5-trichlorobenzenesulfonamide (3,4,5-TBS) share an identical molecular formula (

This guide analyzes these two scaffolds, providing researchers with the rationale to select the correct isomer for probing Carbonic Anhydrase (CA) inhibition, voltage-gated ion channel modulation, and crystallographic engineering.

Structural & Electronic Topography